molecular formula C25H28FN5O2 B2578362 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone CAS No. 1190020-24-6

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone

Cat. No. B2578362
CAS RN: 1190020-24-6
M. Wt: 449.53
InChI Key: CHWVBFCYKHBCKR-UHFFFAOYSA-N
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Description

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28FN5O2 and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • A One-Pot Biginelli Synthesis : Novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized and characterized, highlighting a simple and efficient method yielding good results. These derivatives demonstrate the compound's utility in creating complex molecules with potential biological activities (Bhat et al., 2018).

  • Structural Exploration and Hirshfeld Surface Analysis : A novel bioactive heterocycle with morpholine moiety was prepared, showcasing the compound's role in antiproliferative activity studies and its structural characterization through various analytical techniques (Prasad et al., 2018).

  • Antimycobacterial Activity of Synthesized Compounds : The study synthesized fluorinated benzothiazolo imidazole compounds, demonstrating the compound's utility in generating derivatives with promising antimicrobial activity (Sathe et al., 2011).

Pharmacological Studies

  • σ1 Receptor Antagonist for Pain Management : A new series of pyrazoles was synthesized, identifying a clinical candidate for treating pain. This study emphasizes the compound's importance in developing new therapeutic agents (Díaz et al., 2020).

  • Neuroprotective Activities of Edaravone Derivatives : The design and synthesis of edaravone derivatives, including a benzylpiperazine moiety, showed potential neuroprotective activities, suggesting the compound's relevance in developing treatments for cerebral ischemic stroke (Gao et al., 2022).

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2/c26-22-8-4-5-9-23(22)28-10-12-29(13-11-28)24(32)19-31-18-21(20-6-2-1-3-7-20)25(27-31)30-14-16-33-17-15-30/h1-9,18H,10-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWVBFCYKHBCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=C(C(=N3)N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone

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